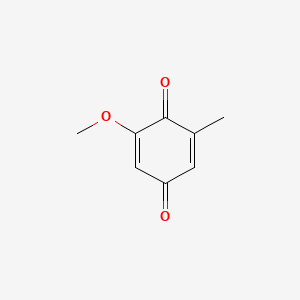
3-Methoxy-2,5-toluquinone
Overview
Description
3-Methoxy-2,5-toluquinone is an organic compound with the molecular formula C8H8O3. It is a derivative of toluquinone, characterized by the presence of a methoxy group at the 3-position. This compound is known for its distinctive yellow crystalline appearance and is soluble in common organic solvents such as alcohol, acetone, and chloroform .
Preparation Methods
3-Methoxy-2,5-toluquinone can be synthesized through various methods. One notable method involves the fermentation of Aspergillus species. The process includes growing the fungus on a medium containing soybean meal, beef extract, amino acids, soluble starch, maltose, and dextrin. The fermentation is carried out at 28°C for 72 hours. The compound is then isolated using ethyl acetate extraction and purified through silica gel chromatography .
Chemical Reactions Analysis
3-Methoxy-2,5-toluquinone undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Methoxy-2,5-toluquinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound exhibits moderate antibacterial and antifungal activity, making it useful in microbiological studies.
Medicine: Its biological properties are being explored for potential therapeutic applications.
Industry: It is used in the production of dyes and pigments due to its vibrant color
Mechanism of Action
The mechanism of action of 3-Methoxy-2,5-toluquinone involves its interaction with cellular components. It can act as an electron acceptor in redox reactions, affecting various metabolic pathways. The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt cellular respiration and other vital processes in microorganisms .
Comparison with Similar Compounds
3-Methoxy-2,5-toluquinone is similar to other quinone derivatives such as:
4-Methoxy-2,5-toluquinone:
3-Hydroxy-4-methoxy-2,5-toluquinone:
3,6-Dihydroxy-4-methoxy-2,5-toluquinone:
This compound stands out due to its specific methoxy substitution pattern, which influences its reactivity and biological activity.
Properties
IUPAC Name |
2-methoxy-6-methylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGWDVJUMODUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209992 | |
| Record name | 3-Methoxy-2,5-toluquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-68-7 | |
| Record name | 2-Methoxy-6-methyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2,5-toluquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC407935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxy-2,5-toluquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the discovery of 3-Methoxy-2,5-toluquinone?
A1: While previously known as a synthetic intermediate [, ], this compound was isolated for the first time from a natural source by researchers studying an Aspergillus strain []. This discovery opens up new avenues for research into its potential biological activities and applications.
Q2: What kind of biological activity does this compound exhibit?
A2: Preliminary research indicates that this compound demonstrates moderate activity against both Gram-positive and Gram-negative bacteria [, ]. This suggests its potential as an antibacterial agent, although further investigation is needed to confirm its efficacy and explore potential mechanisms of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


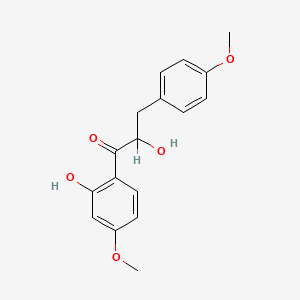
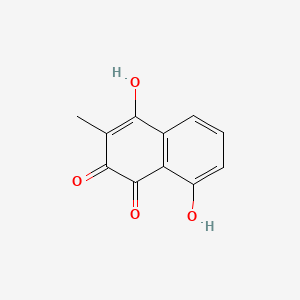
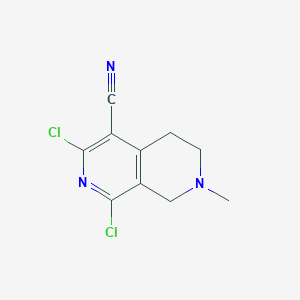
![7,8,9,10-Tetrahydrobenzo[a]pyrene](/img/structure/B1221477.png)
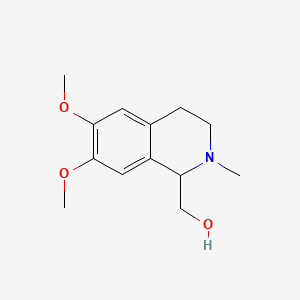
![N'-[(2-chlorophenyl)-oxomethyl]-2-thiophenecarbohydrazide](/img/structure/B1221482.png)
![[(1R,6S,10R,11S)-3-methyl-9-methylidene-8,14-dioxo-4,7,15-trioxatetracyclo[11.2.1.03,5.06,10]hexadec-13(16)-en-11-yl] 2-methylprop-2-enoate](/img/structure/B1221483.png)


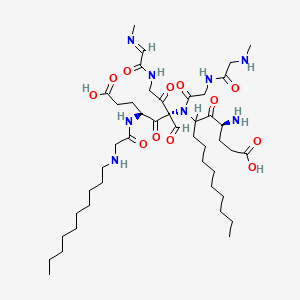

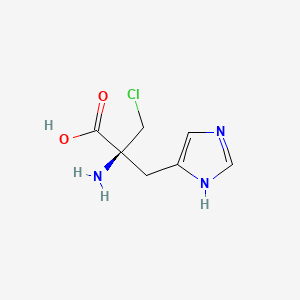

![4-[2-[[2-(3-Aminopropanoylamino)-1-(3,4,5-trihydroxyphenyl)ethyl]amino]phenyl]-2-iminobutanoic acid](/img/structure/B1221493.png)
